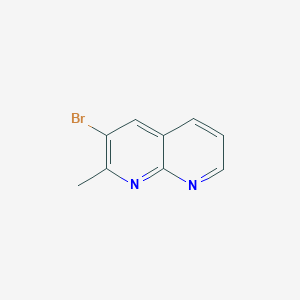

3-Bromo-2-methyl-1,8-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-methyl-1,8-naphthyridine is a chemical compound with the CAS Number: 610276-40-9 . It has a molecular weight of 223.07 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes this compound, has been achieved through various methods. These include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7BrN2/c1-6-8(10)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving 1,8-naphthyridines have been studied extensively. These reactions include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .It has a molecular weight of 223.07 . The compound’s density is 1.6±0.1 g/cm3 and it has a boiling point of 292.6±35.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Chemical Synthesis and Reactions :

- 3-Bromo-2-methyl-1,8-naphthyridine is involved in various chemical reactions, such as the formation of amines. For instance, it reacts with potassium amide in liquid ammonia, leading to the formation of amino-naphthyridine derivatives (Czuba, 2010).

- Another study indicates the preparation of 2-substituted 1,8-naphthyridines, including 3-bromo derivatives, through decarboxylation methods, which are significant in synthetic chemistry (Hawes & Wibberley, 1967).

Potential in Antimalarial Applications :

- A series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from 3-bromo-1,8-naphthyridine, showed significant antimalarial activity in a study, suggesting its potential use in developing antimalarial drugs (Barlin & Tan, 1985).

Pharmacological Research :

- In medicinal chemistry, derivatives of this compound have been investigated for their biological activities. For example, thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones, synthesized from 3-bromo-1,6-naphthyridin-2(1H)-ones, showed increased potency as cAMP phosphodiesterase III inhibitors (Singh et al., 1995).

Spectroscopy and Analytical Chemistry :

- Studies on the mass spectra of 1,8-naphthyridines and their derivatives, including bromo and methyl derivatives, provide valuable insights into their fragmentation modes and can aid in the analytical characterization of these compounds (Paudler & Kress, 1967).

Diverse Biological Activities :

- The 1,8-naphthyridine group, including its bromo derivatives, is noted for exhibiting a variety of biological activities, making them potent scaffolds in therapeutic and medicinal research. They have shown promise in areas such as antimicrobial, anticancer, and neurological disorders, among others (Madaan et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 2-Methyl-1,8-naphthyridine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray .

Orientations Futures

1,8-Naphthyridines, including 3-Bromo-2-methyl-1,8-naphthyridine, have diverse biological activities and photochemical properties, making them of considerable interest in medicinal chemistry and materials science . The development of methods for the synthesis of 1,8-naphthyridines is an active area of research, with attempts to develop more ecofriendly, safe, and atom-economical approaches .

Mécanisme D'action

Target of Action

3-Bromo-2-methyl-1,8-naphthyridine is a derivative of the 1,8-naphthyridine class of compounds 1,8-naphthyridines have been found to exhibit diverse biological activities and are used in medicinal chemistry . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, is used for the treatment of bacterial infections .

Mode of Action

1,8-naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the compound .

Biochemical Pathways

1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities .

Result of Action

1,8-naphthyridines are known to exhibit diverse biological activities .

Analyse Biochimique

Biochemical Properties

3-Bromo-2-methyl-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting signal transduction pathways. The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation depending on the specific context .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by activating certain pro-apoptotic pathways and inhibiting survival pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA or proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. For instance, this compound has been found to inhibit certain DNA polymerases, thereby affecting DNA replication and repair processes . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in its biochemical analysis. In laboratory settings, this compound has been observed to remain stable under specific conditions, but it may degrade when exposed to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of certain enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . This compound can also affect metabolic flux by altering the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, or in the mitochondria, where it can affect mitochondrial function .

Propriétés

IUPAC Name |

3-bromo-2-methyl-1,8-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c1-6-8(10)5-7-3-2-4-11-9(7)12-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYPSDGQJOJRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=CC=NC2=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383383.png)

![allyl 2-[3-hydroxy-5-(4-methylphenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383386.png)

![methyl 2-[(3E)-3-[(4-fluorophenyl)-hydroxymethylidene]-2-(furan-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383387.png)

![N-[1-(diethylamino)ethylidene]-N'-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]urea](/img/structure/B383388.png)

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-methylnicotinonitrile](/img/structure/B383390.png)

![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)

![5-{(allylamino)[(3,4-dichlorobenzyl)sulfanyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B383392.png)

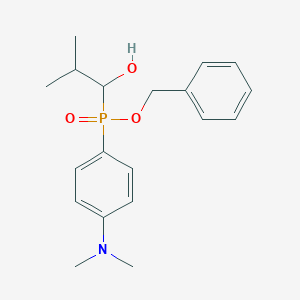

![Isopentyl 4-(dimethylamino)phenyl[hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphinate](/img/structure/B383394.png)

![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)

![1-(Cyclohexylamino)-2-isopentyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383400.png)

![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)

![N-[(3-chloro-4-fluorophenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B383406.png)